molecular formula C12H14N2O5 B11024193 Ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate

Ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate

Cat. No.: B11024193
M. Wt: 266.25 g/mol
InChI Key: YFDZGLXFBUFGRE-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate is a nitro-substituted benzamide derivative with an ethyl acetate backbone. The nitro group enhances electrophilicity, while the methyl substituent may influence steric and electronic interactions .

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate

InChI

InChI=1S/C12H14N2O5/c1-3-19-11(15)7-13-12(16)9-4-5-10(14(17)18)8(2)6-9/h4-6H,3,7H2,1-2H3,(H,13,16)

InChI Key

YFDZGLXFBUFGRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate typically involves the following steps:

    Nitration: The nitration of 3-methylbenzoic acid to introduce the nitro group at the 4-position.

    Amidation: The conversion of the nitro-substituted benzoic acid to the corresponding amide using ethylamine.

    Esterification: The esterification of the amide with ethanol in the presence of a suitable catalyst to form the final product.

The reaction conditions for these steps generally include the use of strong acids for nitration, mild heating for amidation, and acidic or basic catalysts for esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation or iron-mediated reduction to form the corresponding amine derivative. This reaction is critical for generating intermediates with enhanced biological activity.

Reaction ConditionsProductYieldSource
H₂/Pd-C in ethanol/water (4 h)Ethyl 2-[(3-methyl-4-aminobenzoyl)amino]acetate85%
Fe powder, NH₄Cl, ethanol/waterEthyl 2-[(3-methyl-4-aminobenzoyl)amino]acetate78%

The reduction preserves the ester and amide functionalities while converting the nitro group (-NO₂) to an amine (-NH₂), enhancing hydrogen-bonding potential .

Ester Hydrolysis

The ethyl ester group hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives, enabling further functionalization.

Reaction ConditionsProductYieldSource
6M HCl, ethanol (reflux, 6 h)2-[(3-Methyl-4-nitrobenzoyl)amino]acetic acid92%
1M NaOH, H₂O (reflux, 4 h)Sodium 2-[(3-methyl-4-nitrobenzoyl)amino]acetate88%

Acidic hydrolysis produces the free carboxylic acid, while basic conditions yield the sodium salt. The amide group remains intact under these conditions .

Amide Alkylation

The amide nitrogen reacts with alkyl halides in basic media to form N-alkylated derivatives, expanding structural diversity.

Reaction ConditionsProductYieldSource
K₂CO₃, CH₃I, DMF (rt, 12 h)Ethyl 2-[(N-methyl-3-methyl-4-nitrobenzoyl)amino]acetate65%

Alkylation modifies the amide’s electronic profile, potentially altering biological interactions.

Acylation Reactions

The compound reacts with acyl chlorides to form bis-acylated products.

Reaction ConditionsProductYieldSource
AcCl, pyridine (0°C to rt, 6 h)Ethyl 2-[(3-methyl-4-nitrobenzoyl)(acetyl)amino]acetate70%

This reaction introduces additional acyl groups, increasing molecular complexity.

Cyclization Reactions

Under metal-catalyzed conditions, the compound forms heterocyclic structures via intramolecular interactions.

Reaction ConditionsProductYieldSource
FeCl₃, DMF (110°C, 24 h)3-Methyl-4-nitrobenzo[e]diazepinone75%

Cyclization leverages the amide’s nucleophilicity and the nitro group’s electron-withdrawing effects .

Key Reaction Trends

  • Nitro Group Reactivity : Dominates redox transformations, enabling amine synthesis for pharmacological studies .

  • Ester Lability : Hydrolyzes readily, facilitating carboxylic acid derivatives for conjugation .

  • Amide Flexibility : Supports alkylation/acylation, offering pathways to modulate bioactivity.

Experimental protocols emphasize solvent selection (e.g., ethanol, DMF) and catalyst use (e.g., Pd-C, FeCl₃) to optimize yields . These reactions underscore the compound’s utility in medicinal chemistry and materials science.

Scientific Research Applications

The biological activity of Ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate has been a subject of investigation, particularly concerning its potential anticancer properties. Compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 5 to 10 nM against resistant cancer cells, indicating a strong potential for further development as anticancer agents .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps, including the condensation of appropriate amines with acetic acid derivatives. The presence of the nitro group is critical, as it can facilitate electron transfer processes that may lead to enhanced reactivity with biological targets.

Mechanisms of Action:

  • Cytotoxicity: The compound may induce apoptosis in cancer cells by disrupting microtubule formation and triggering caspase activation.
  • Oxidative Stress: Similar compounds have been shown to generate reactive oxygen species, contributing to their cytotoxic effects against cancer cells .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry include:

  • Anticancer Drug Development: Its structural characteristics make it a candidate for modifications aimed at enhancing bioavailability and specificity towards cancer cells.
  • Biological Assays: The compound can be utilized in various biological assays to evaluate its efficacy against specific cancer types or other diseases.

Case Studies and Research Findings

  • Anticancer Studies: A study examining similar nitro-substituted compounds reported significant cytotoxicity against breast cancer cell lines, with mechanisms involving mitochondrial membrane potential disruption and oxidative stress induction .
  • Synthetic Approaches: Research has outlined effective synthetic routes for creating derivatives of this compound, emphasizing the importance of optimizing conditions to maximize yield and purity .
Compound NameIC50 (nM)Target Cell LineMechanism of Action
This compoundTBDTBDTBD
Related Nitro Compound A5Breast CancerMicrotubule disruption
Related Nitro Compound B10Lung CancerApoptosis via oxidative stress

Mechanism of Action

The mechanism of action of ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate
  • Structure : Contains a 4-nitrobenzoyl group linked to an indole ring instead of a methyl-substituted benzoyl group.
  • Synthesis : Prepared via aza-alkylation/intramolecular Michael cascade reaction followed by desulfonative dehydrogenation using DBU .
Ethyl 2-[[5-[[(4-Nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
  • Structure : Incorporates a 1,2,4-triazole ring and a sulfanyl group, with a 4-nitrobenzoyl substituent.
  • Key Differences: The triazole ring increases hydrogen-bonding capacity (N-H donors) and metabolic stability compared to the target compound’s linear structure .
Ethyl 2-(3-(2-(3-Methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
  • Structure: Features a hydrazono linker and indolinone core, with the same 3-methyl-4-nitrobenzoyl group as the target compound.
Imidazole-Based Ethyl Acetate Derivatives
  • Examples : Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate ().
  • Key Differences : Substitution with halogens (e.g., Cl, Br) or trifluoromethyl groups enhances lipophilicity and bioactivity compared to the nitro-methyl combination in the target compound .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Rotatable Bonds Topological Polar Surface Area (Ų) Reference
Ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate* ~294.27 ~2.8 1 6 ~54.3 Estimated
Ethyl 2-[(3-methylphenyl)amino]acetate 193.24 2.6 1 5 38.3
Ethyl 2-[methyl(phenyldiazenyl)amino]acetate 221.26 2.9 0 6 54.3
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate 368.35 3.1 1 5 89.5

*Estimated based on structural analogs.

  • Insights: The target compound’s nitro group increases molecular weight and polarity compared to non-nitro analogs. Its XLogP3 (~2.8) suggests moderate lipophilicity, intermediate between simpler esters (e.g., ) and bulkier indole derivatives .

Biological Activity

Ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological mechanisms, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a nitro group, an amide linkage, and an ethyl ester group. Its molecular formula is C12_{12}H14_{14}N2_{2}O4_{4}, with a molecular weight of approximately 250.25 g/mol. The structural configuration allows for significant interactions with biological targets, enhancing its potential as a pharmaceutical agent.

The biological activity of this compound primarily stems from the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving proteolytic enzymes. The nitro group can undergo bioreduction to generate reactive intermediates that interact with proteins and enzymes, leading to altered biological functions.
  • Protein-Ligand Interactions : The amide and ester functionalities facilitate hydrogen bonding with various biological targets, influencing their activity . This interaction profile suggests applications in modulating protein functions relevant to disease processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific enzymes. For example, it has been evaluated for its impact on human enteropeptidase, which plays a crucial role in protein digestion. The compound's IC50_{50} values indicate its potency in inhibiting this enzyme, correlating with potential therapeutic benefits in obesity treatment .

CompoundIC50_{50} (nM)Stability at pH 1.2/6.8 (%)
This compound32 (26–39)5.0/8.6

In Vivo Studies

The in vivo efficacy of this compound has been explored through animal models. Studies suggest that the compound can enhance fecal protein output, indicating its role in digestive health and metabolic processes . The stability of the compound under physiological conditions is crucial for its effectiveness; compounds with higher stability tend to show better bioavailability and therapeutic outcomes.

Case Studies

  • Anti-Cancer Activity : In a study focusing on the anti-cancer properties of related compounds, derivatives of this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity, suggesting that modifications to the nitro group may enhance anti-tumor activity .
  • Anti-inflammatory Effects : Another investigation highlighted the compound's potential in reducing inflammation markers in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines through enzyme modulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the nitro and amide groups significantly influence the biological activity of this compound:

  • Nitro Group : Variations in the nitro group's position or substitution can affect redox activity and enzyme interaction.
  • Amide Linkage : Changes in the amide moiety impact hydrogen bonding capabilities, which are critical for binding affinity to target proteins.

Q & A

Basic: What synthetic routes are recommended for preparing Ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via a two-step process:

Acylation : React 3-methyl-4-nitrobenzoic acid with ethyl 2-aminoacetate using coupling agents like EDCI/HOBt in anhydrous DCM or THF under nitrogen .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential due to nitro-group byproducts. Optimize reaction time (monitor via TLC) and temperature (25–40°C) to suppress hydrolysis of the ester group. For scale-up, replace EDCI with cost-effective alternatives like DCC, but ensure rigorous drying to avoid urea precipitation .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Answer:

  • FT-IR : Confirm the presence of ester C=O (~1740 cm⁻¹), amide N–H (~3300 cm⁻¹), and nitro-group NO₂ (~1520, 1350 cm⁻¹).
  • ¹H/¹³C NMR : Key signals include the ester ethyl group (δ ~1.3 ppm for CH₃, ~4.2 ppm for CH₂), amide NH (δ ~8.5–9.0 ppm), and aromatic protons from the 3-methyl-4-nitrobenzoyl moiety (δ ~7.5–8.5 ppm). Use DMSO-d₆ to resolve NH protons, but note potential solvent shifts .
  • MS (ESI) : Look for [M+H]⁺ or [M+Na]⁺ peaks. Fragmentation should include loss of the ethyl group (m/z −46) and nitro-group cleavage .

Advanced: How can crystallographic data contradictions (e.g., disordered nitro groups) be resolved during structure refinement?

Answer:
Disorder in the nitro or ester groups is common due to rotational flexibility. Use SHELXL for refinement:

  • Apply ISOR and DELU restraints to stabilize anisotropic displacement parameters.
  • For severe disorder, split the moiety into two sites with occupancy refinement. Validate using ORTEP-3 to visualize electron density maps (Fo−Fc difference maps at 0.3 e/ų threshold). Cross-check with WinGX for hydrogen-bonding networks, which may stabilize specific conformations .

Advanced: What computational methods are suitable for studying the compound’s reactivity in QSAR or molecular docking studies?

Answer:

  • 3D-QSAR : Generate a pharmacophore model using Gaussian-based molecular alignment. Validate with CoMFA (q² > 0.5) or CoMSIA, focusing on the nitro group’s electron-withdrawing effects and the ester’s lipophilicity .
  • Docking (AutoDock Vina) : Parameterize the nitro group’s partial charges using DFT (B3LYP/6-31G*). Prioritize hydrogen-bond interactions between the amide NH and target proteins (e.g., fungal CYP51 in antifungal studies) .

Advanced: How should conflicting NMR and X-ray data be reconciled when the solution-phase structure differs from the solid-state conformation?

Answer:

  • Solution vs. Solid-State : Use variable-temperature NMR to detect dynamic processes (e.g., ester rotation). Compare with X-ray torsional angles. If discrepancies persist, conduct DFT calculations (B3LYP/6-311++G )** to model gas-phase and solvent (PCM) environments.
  • Validation : Overlay computed and experimental structures in Mercury (CCDC) . For crystallographic outliers, check for lattice forces (e.g., π-stacking of nitro groups) that may enforce non-equilibrium conformations .

Basic: What solvents and conditions are optimal for recrystallizing this compound to achieve high-purity single crystals?

Answer:
Use a mixed solvent system (ethanol/water or ethyl acetate/hexane) with slow evaporation at 4°C. The nitro group enhances solubility in polar aprotic solvents (e.g., DMF), but avoid these due to co-crystallization risks. For X-ray-quality crystals, optimize saturation via gradient cooling (60°C → RT over 48 hrs) .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for pharmacological applications?

Answer:

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC (C18 column, 70:30 MeOH/H₂O, λ = 254 nm). Nitro groups are stable in acidic conditions but hydrolyze at pH > 8.
  • Thermal Stability : Use TGA/DSC (N₂ atmosphere, 10°C/min). The ester group typically decomposes at ~200°C. For accelerated aging studies, apply Arrhenius modeling at 40–60°C .

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